2-Phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]butan-1-one
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Overview
Description
2-Phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]butan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a thiadiazole ring, a pyrrolidine ring, and a phenylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]butan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions.
Formation of the Phenylbutanone Moiety: The phenylbutanone structure is synthesized through aldol condensation or similar reactions.
Final Assembly: The final compound is assembled by linking the thiadiazole, pyrrolidine, and phenylbutanone units through appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone
Uniqueness
2-Phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]butan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-2-14(12-6-4-3-5-7-12)16(20)19-9-8-13(11-19)21-15-10-17-22-18-15/h3-7,10,13-14H,2,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENDATRIILETHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(C2)OC3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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